N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Overview
Description
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BFA-1 is a small molecule inhibitor that has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide inhibits the activity of the Golgi apparatus by binding to the ARF1 protein, which is involved in the regulation of Golgi function. This results in the disruption of the Golgi apparatus, leading to the accumulation of proteins and lipids within the cell. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, disrupt the Golgi apparatus, and inhibit protein and lipid transport within the cell. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide in lab experiments is its high specificity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation of using this compound is its potential toxicity to normal cells. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Future Directions
There are several future directions for research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide. One area of interest is the development of new cancer therapies that use this compound in combination with other drugs. Another area of interest is the study of the mechanisms of action of this compound and its effects on normal cells. Additionally, the optimization of the synthesis method for this compound could lead to the development of more efficient and cost-effective methods for producing the compound.
Scientific Research Applications
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively target cancer cells by inhibiting the activity of the Golgi apparatus, which is responsible for the transport of proteins and lipids within the cell. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, melanoma, and prostate cancer. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-11-9-15(10-12-16)20(27)25-21(28)24-18-8-4-7-17(13-18)23-19(26)14-5-2-1-3-6-14/h1-13H,(H,23,26)(H2,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALJPXVUZIKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.